![molecular formula C15H12N2O2 B3055604 1-Benzyl-5-nitro-1H-indole CAS No. 65795-95-1](/img/structure/B3055604.png)
1-Benzyl-5-nitro-1H-indole
Overview
Description
1-Benzyl-5-nitro-1H-indole is a chemical compound with the linear formula C15H12N2O2 . It is a complex organic compound that belongs to the class of indoles .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-nitro-1H-indole consists of a benzyl group attached to the 1-position of an indole ring, which also has a nitro group at the 5-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-5-nitro-1H-indole are not detailed in the available resources, indole derivatives are known to participate in a variety of reactions. These include reactions with electrophiles, nucleophiles, and radicals, among others .Physical And Chemical Properties Analysis
1-Benzyl-5-nitro-1H-indole has a molecular weight of 252.27 and a linear formula of C15H12N2O2 . Additional physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “1-Benzyl-5-nitro-1H-indole”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to have anticancer properties . They have been used in the treatment of various types of cancer cells . This is due to their ability to interfere with the growth and proliferation of cancer cells .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties . This means they can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This makes them potentially useful in combating various types of microbial infections.
Safety and Hazards
While specific safety and hazard information for 1-Benzyl-5-nitro-1H-indole is not available, compounds of similar structure can pose risks. For instance, 5-Nitro-1H-indole is considered hazardous and can cause serious eye irritation and genetic defects . It’s important to handle such compounds with appropriate safety measures .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-benzyl-5-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects.
properties
IUPAC Name |
1-benzyl-5-nitroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-6-7-15-13(10-14)8-9-16(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONPVIGEVNTHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431871 | |
Record name | 1-Benzyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-nitro-1H-indole | |
CAS RN |
65795-95-1 | |
Record name | 1-Benzyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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